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molecular formula C11H9NO B094881 1-(Quinolin-2-YL)ethanone CAS No. 1011-47-8

1-(Quinolin-2-YL)ethanone

Cat. No. B094881
M. Wt: 171.19 g/mol
InChI Key: UCCQXCFFHYCLEC-UHFFFAOYSA-N
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Patent
US04440771

Procedure details

Quinaldic acid (2.76 grams, 0.017 mole) was dissolved in 100 ml of dried tetrahydrofuran. Then 25 ml of 1.6 M (0.04 mole) of methyl lithium was added using a syringe. Reaction appeared immediate. The solution was stirred and heated under reflux for two hours and then poured into 600 ml of ice water. The ketone (2-acetylquinoline) was extracted with four 25 ml portions of ethyl ether which, after drying, was removed by rotary evaporation to yield ca. 1.0 g (ca. 40%) of 2-acetylquinoline.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:14][Li]>O1CCCC1>[C:1]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)(=[O:13])[CH3:14]

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
C(C1=NC2=CC=CC=C2C=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
C[Li]
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The ketone (2-acetylquinoline) was extracted with four 25 ml portions of ethyl ether which
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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